molecular formula C21H25FN2O9S B3945465 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid

4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid

Cat. No.: B3945465
M. Wt: 500.5 g/mol
InChI Key: ZLKZCXZTNFBFEZ-UHFFFAOYSA-N
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Description

4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonylpiperazine moiety, and a dimethoxyphenol core. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol typically involves multiple steps, including the formation of the sulfonylpiperazine intermediate and subsequent coupling with the dimethoxyphenol core. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The addition of the sulfonyl group to the piperazine ring.

    Coupling Reactions: The final coupling of the sulfonylpiperazine intermediate with the dimethoxyphenol core.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors and continuous flow systems to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Optimized to enhance reaction rates and selectivity.

    Catalysts: Use of specific catalysts to facilitate the coupling reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the phenol group to quinone derivatives.

    Reduction: Reduction of the sulfonyl group to sulfide.

    Substitution: Halogenation and alkylation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated and alkylated phenol derivatives.

Scientific Research Applications

4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole
  • **4-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S.C2H2O4/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16;3-1(4)2(5)6/h3-6,11-12,23H,7-10,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKZCXZTNFBFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
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4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid

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